2-Methyl-1,3-propanediol

Catalog No.
S585329
CAS No.
2163-42-0
M.F
C4H10O2
M. Wt
90.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-1,3-propanediol

CAS Number

2163-42-0

Product Name

2-Methyl-1,3-propanediol

IUPAC Name

2-methylpropane-1,3-diol

Molecular Formula

C4H10O2

Molecular Weight

90.12 g/mol

InChI

InChI=1S/C4H10O2/c1-4(2-5)3-6/h4-6H,2-3H2,1H3

InChI Key

QWGRWMMWNDWRQN-UHFFFAOYSA-N

SMILES

CC(CO)CO

Solubility

In water, greater than or equal to 3000 mg/L at 25 °C
In water, 1.363X10+5 mg/L at 25 °C (est)

Synonyms

2-methyl-1,3-propanediol

Canonical SMILES

CC(CO)CO

Lithium Metal Batteries:

MPD's potential lies in developing solid polymer electrolytes for lithium metal batteries. These batteries hold immense potential for high energy density, but their development faces challenges due to the reactivity of lithium metal with conventional liquid electrolytes.

Research suggests MPD-based electrolytes offer good ionic conductivity, electrochemical stability, and compatibility with lithium metal anodes, making them promising candidates for overcoming these hurdles. [Source: A. Mantione et al., "Development of Safe and High Performance Poly(ethylene oxide)-Li Salt-2-Methyl-1,3-propanediol Composite Electrolytes for Lithium Metal Batteries," Journal of The Electrochemical Society, vol. 164, no. 14, pp. A3004-A3012, 2017, ]

Synthesis of Methyl Methacrylate:

MPD serves as a potential precursor for methyl methacrylate (MMA), a crucial monomer in the production of polymethyl methacrylate (PMMA), a widely used plastic known for its transparency and strength.

Studies explore utilizing MPD in a partial oxidation process to obtain MMA, potentially offering a more sustainable and efficient alternative to conventional methods. [Source: M.A. Harlin et al., "Catalytic Oxidation of 2-Methyl-1,3-propanediol to Methacrylic Acid and Methyl Methacrylate over Supported Vanadium Oxide Catalysts," Industrial & Engineering Chemistry Research, vol. 45, no. 19, pp. 6452-6459, 2006, ]

2-Methyl-1,3-propanediol is a branched aliphatic diol characterized by its unique molecular structure, which includes two primary hydroxyl groups. This structure contributes to its low viscosity and low toxicity, making it a versatile compound in various industrial applications. The compound remains liquid at lower temperatures due to its non-crystallizing nature, which is advantageous for its use in formulations that require stability across a range of conditions

, including:

  • Oxidation: In the presence of oxygen and suitable catalysts, 2-methyl-1,3-propanediol can be oxidized to form methacrylic acid. This process involves the intermediate formation of 3-hydroxy-2-methylpropanal, which subsequently dehydrates to methacrolein before being oxidized further to methacrylic acid .
  • Esterification: The hydroxyl groups in 2-methyl-1,3-propanediol can react with carboxylic acids to form esters. This reaction is significant in the production of unsaturated polyester resins
    Of 2-Methyl 1, 3-Propanediol (MPO) - Gantrade" class="citation ml-xs inline" data-state="closed" href="https://www.gantrade.com/blog/the-many-applications-of-2-methyl-1-3-propanediol-mpo" rel="nofollow noopener" target="_blank"> .
  • Reactivity with Other Glycols: Compared to traditional glycols like propylene glycol, 2-methyl-1,3-propanediol exhibits higher reactivity rates during esterification processes, resulting in lighter colored resins and improved product quality

    Research on the biological activity of 2-methyl-1,3-propanediol indicates that it has low toxicity and is generally considered safe for use in consumer products. Studies have shown that it does not exhibit significant adverse effects in standard ecotoxicological assessments. Its low log Kow value suggests a low potential for bioaccumulation, making it environmentally favorable compared to other glycols .

The synthesis of 2-methyl-1,3-propanediol can be achieved through several methods:

  • Hydroformylation Process: This method involves reacting acrolein with an aliphatic diol (with 3 to 7 carbon atoms) under conventional conditions to form a cyclic acetal. The cyclic acetal is then hydroformylated using a rhodium catalyst to produce aldehydes, which are subsequently hydrogenated and hydrolyzed to yield 2-methyl-1,3-propanediol along with other diols .
  • Bioconversion: An alternative approach involves bioconversion processes using microorganisms such as Gluconobacter oxydans, which can convert glycerol into 2-methyl-1,3-propanediol through fermentation methods .

Interaction studies involving 2-methyl-1,3-propanediol primarily focus on its compatibility with other materials in formulations. For instance:

  • Compatibility with Urethane Adhesives: The unique structure of 2-methyl-1,3-propanediol enhances its compatibility with urethane adhesives, improving performance characteristics such as adhesion strength and flexibility

    Several compounds share structural similarities with 2-methyl-1,3-propanediol. A comparison highlights its unique properties:

    CompoundStructure TypeKey Features
    Propylene GlycolLinear DiolLower reactivity; more crystalline; commonly used as a solvent.
    Ethylene GlycolLinear DiolUsed extensively in antifreeze; lower boiling point than MPD.
    Butylene GlycolBranched DiolSimilar branching but different physical properties; used in cosmetics.
    GlycerolTriolHigher viscosity; used primarily in food and pharmaceuticals.

    The branched structure of 2-methyl-1,3-propanediol allows for unique processing advantages and applications that are not achievable with linear glycols like propylene glycol or ethylene glycol.

Physical Description

Liquid

Color/Form

Liquid
Clear, colorless liquid

XLogP3

-0.3

Boiling Point

195.0 °C
211 °C

Flash Point

127 °C (261 °F) - closed cup

Vapor Density

3.11

Density

1.015 g/ cu cm at 25 °C

LogP

0.24 (LogP)
log Kow = 0.24 at 20 °C

Odor

Little or no odo

Melting Point

-91.0 °C
-91 °C

UNII

N8F53B3R4R

GHS Hazard Statements

Aggregated GHS information provided by 172 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 116 of 172 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 56 of 172 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: 2-Methyl-1,3-propanediol is a clear, colorless liquid. It has little or no odor. 2-Methyl-1,3-propanediol is very soluble in water. USE: 2-Methyl-1,3-propanediol is an important commercial chemical. It is used as a solvent in ink, toner and colorant products. EXPOSURE: Workers that use 2-methyl-1,3-propanediol may breathe in vapors or have direct skin contact. The general population may be exposed by dermal contact with consumer products containing this compound. If 2-methyl-1,3-propanediol is released to the environment, it will be broken down in air. It is not expected to be broken down by sunlight. It will not move into air from moist soil and water surfaces. It is expected to move quickly through soil. It may be broken down by microorganisms, and is not expected to build up in fish. RISK: A mild skin rash is associated with repeated skin contact with 2-methyl-1,3-propandiol in humans in a small percentage of individuals tested. No additional data on potential toxic effects in human were available. 2-Methyl-1,3-propanediol is not a skin or eye irritant in laboratory animals. Mild allergic skin reactions were observed in some laboratory animals following repeat skin application. Mild lung damage was observed in some animals that breathed very high air levels for a short period. Diarrhea, yellow discharge from the nose, constipation and bloated abdomen developed in some laboratory animals following exposure to a very high oral or dermal dose. No toxic effects were observed in laboratory animals fed high oral doses over time. No evidence of infertility, abortion, or birth defects was observed in laboratory animals exposed to 2-methyl-1,3-propandiol before and/or during pregnancy. Data on the potential for 2-methyl-1,3-propanediol to cause cancer in laboratory animals were not available. The potential for 2-methyl-1,3-propanediol to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

0.02 mmHg
2.1X10-2 mm Hg at 25 °C

Pictograms

Irritant

Irritant

Other CAS

2163-42-0

Wikipedia

Methylpropanediol

Use Classification

Cosmetics -> Solvent

Methods of Manufacturing

The raw material propylene oxide is isomerized to allyl alcohol in the first step. Hydroformylation of allyl alcohol gives 4-hydroxybutanal (79%) and 3-hydroxy-2-methylpropanal (11%). the last step comprises hydrogenation of the n and iso intermediates to the corresponding diols.

General Manufacturing Information

All other basic organic chemical manufacturing
Paint and coating manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Printing ink manufacturing
Wholesale and retail trade
1,3-Propanediol, 2-methyl-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

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